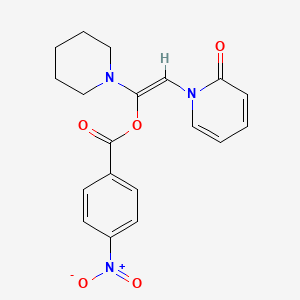
(Z)-2-(2-oxopyridin-1(2H)-yl)-1-(piperidin-1-yl)ethenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-NITROBENZOATE is a synthetic organic compound that features a pyridinyl group, a piperidino group, and a nitrobenzoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinyl Group: Starting from a suitable pyridine derivative, the oxo group can be introduced through oxidation reactions.
Formation of the Piperidino Group: Piperidine can be introduced via nucleophilic substitution reactions.
Formation of the Nitrobenzoate Ester: The nitrobenzoate ester can be synthesized through esterification reactions involving 4-nitrobenzoic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidino group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl and nitrobenzoate moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Biochemical Studies: Use in studies of enzyme interactions or receptor binding.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases, depending on its biological activity.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-NITROBENZOATE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-METHYLBENZOATE: Similar structure with a methyl group instead of a nitro group.
(Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-CHLOROBENZOATE: Similar structure with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-NITROBENZOATE may confer unique electronic properties and reactivity compared to its analogs. This can influence its biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H19N3O5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(Z)-2-(2-oxopyridin-1-yl)-1-piperidin-1-ylethenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H19N3O5/c23-17-6-2-5-13-21(17)14-18(20-11-3-1-4-12-20)27-19(24)15-7-9-16(10-8-15)22(25)26/h2,5-10,13-14H,1,3-4,11-12H2/b18-14- |
InChI Key |
PWBMUXQWSYXTAW-JXAWBTAJSA-N |
Isomeric SMILES |
C1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


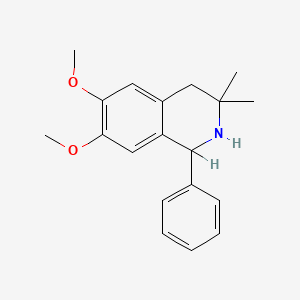
![6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B11093647.png)
![2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B11093650.png)
![2,2'-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11093654.png)
![{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B11093655.png)
![[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine](/img/structure/B11093659.png)
![1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one](/img/structure/B11093675.png)
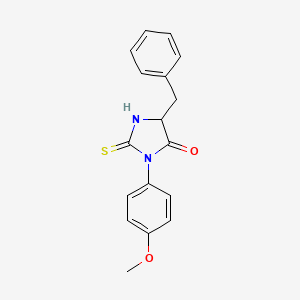

![1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone](/img/structure/B11093702.png)
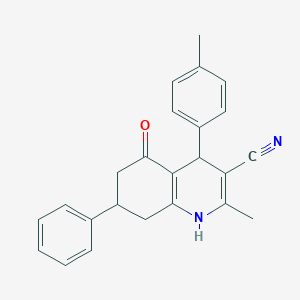
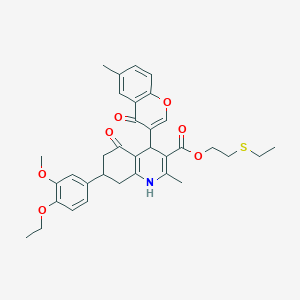

![2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11093738.png)
